Cas no 68716-48-3 (4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitrophenylboronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Nitrobenzene
- 3-Nitrophenylboronic
- 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
- DTXSID00460569
- (3-NITROPHENYL)BORONIC ACID PINACOL ESTER
- 3-nitrophenylboronic acid, pinacol ester
- CS-W010221
- SCHEMBL103381
- MFCD05663879
- AS-2751
- 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane;3-Nitrophenylboronic Acid Pinacol Ester
- 1,3,2-DIOXABOROLANE, 4,4,5,5-TETRAMETHYL-2-(3-NITROPHENYL)-
- FT-0641203
- 3-Nitrophenylboronic acid pinacol ester, 97%
- EN300-1706258
- AB22006
- JWEAFTZTLIGAQU-UHFFFAOYSA-N
- 3-nitrophenyl boronic acid pinacol ester
- SY059195
- AKOS015951145
- 3-NITROBENZENEBORONIC ACID PINACOL ESTER
- tetra-methylethylene 3-nitrobenzeneboronate
- A836224
- AM87141
- 3 - Nitrobenzene boric acid pinacol ester
- 68716-48-3
- DB-016021
-
- MDL: MFCD05663879
- Inchi: 1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3
- InChI Key: JWEAFTZTLIGAQU-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C=2)[N+](=O)[O-])OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 249.11700
- Monoisotopic Mass: 249.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 64.3A^2
Experimental Properties
- Color/Form: White or light yellow crystal or crystalline powder
- Density: 1.1±0.1 g/cm3
- Melting Point: 76-80 °C (lit.)
- Boiling Point: 351.7℃/760mmHg
- Flash Point: 166.5±23.2 °C
- Refractive Index: 1.515
- PSA: 64.28000
- LogP: 2.41720
- Solubility: Insoluble in water.
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S26;S36/37
- Risk Phrases:R36/37/38
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122567-25g |
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 95% | 25g |
$314.00 | 2023-09-01 | |
| Chemenu | CM135535-5g |
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 95+% | 5g |
$58 | 2021-08-05 | |
| Chemenu | CM135535-25g |
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 95+% | 25g |
$201 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38320-1g |
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 98% | 1g |
¥38.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38320-5g |
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 5g |
¥396.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38320-25g |
4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 25g |
¥1456.0 | 2021-09-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM207-200mg |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 98% | 200mg |
63.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM207-5g |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 98% | 5g |
524.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM207-1g |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane |
68716-48-3 | 98% | 1g |
142.0CNY | 2021-08-05 | |
| Fluorochem | 211971-1g |
3-Nitrophenylboronic acid pinacol ester |
68716-48-3 | 95% | 1g |
£32.00 | 2022-03-01 |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
Introduction to 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 68716-48-3) in Modern Chemical Research
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane, identified by the chemical identifier CAS No. 68716-48-3, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of borylated heterocycles, which are widely utilized as key intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its tetramethyl-substituted dioxaborolane core and the presence of a 3-nitrophenyl group at the 2-position, make it a versatile building block for various chemical transformations.
The significance of 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane lies in its utility as a boron-containing precursor in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The dioxaborolane moiety in this compound acts as an effective boron source that can be readily converted into various functionalized aryl or heteroaryl compounds through palladium-catalyzed reactions. This capability has made it indispensable in the development of novel pharmaceuticals and agrochemicals.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, studies have demonstrated its efficacy in constructing biaryl frameworks, which are prevalent in many biologically active molecules. The combination of the tetramethyl group and the 3-nitrophenyl substituent not only enhances the reactivity of the boron center but also imparts specific steric and electronic properties to the resulting products. These properties are crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and binding affinity to biological targets.
In the realm of pharmaceutical research, 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane has been employed in the synthesis of novel therapeutic agents. The nitro group on the phenyl ring can be further functionalized through reduction or nucleophilic aromatic substitution reactions, allowing for the introduction of diverse pharmacophores. Such modifications have led to promising candidates for treating various diseases, including cancer and inflammatory disorders. The ability to fine-tune molecular structures using this intermediate has significantly accelerated drug discovery pipelines.
The compound's role extends beyond pharmaceutical applications into materials science and catalysis. Researchers have explored its use in designing advanced polymers and liquid crystals due to its ability to form stable carbon-carbon bonds with precise control over molecular architecture. Additionally, its incorporation into catalytic systems has shown promise in developing more efficient and sustainable synthetic routes.
From a mechanistic perspective, understanding how 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane participates in cross-coupling reactions has provided valuable insights into transition metal catalysis. Detailed computational studies have elucidated how electronic effects and steric hindrance influence reaction outcomes. These findings have not only improved reaction conditions but also paved the way for designing new catalysts with enhanced performance.
The industrial production of this compound has also seen significant advancements. Modern synthetic routes now emphasize atom economy and green chemistry principles, reducing waste and improving yields. Continuous flow chemistry techniques have been particularly effective in scaling up its synthesis while maintaining high purity standards. Such innovations ensure that researchers worldwide have access to sufficient quantities of this valuable intermediate for their studies.
Looking ahead, future research directions for 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane are likely to focus on expanding its utility in asymmetric synthesis and exploring its potential as a ligand or catalyst component. The integration of machine learning and artificial intelligence into molecular design may further accelerate the discovery of new derivatives with tailored properties.
In conclusion,4 ,4 ,5 ,5 -tetramethyl - 2 - ( 3 - nitroph enyl ) - 1 , 3 , 2 - dioxabor ol ane ( CAS No . 68716 -48 - 3 ) remains a pivotal compound in modern chemical research due to its broad applicability across multiple disciplines. Its role as a synthetic intermediate continues to drive innovation in pharmaceuticals、materials science,and catalysis,underscoring its enduring value to both academic and industrial chemists alike。
68716-48-3 (4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane) Related Products
- 428820-95-5(3,5-Dinitrophenylboronic acid, pinacol ester)
- 171364-83-3(4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane)
- 425378-68-3(2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 957062-84-9(4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)
- 190788-59-1(4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane)
- 1256359-10-0(4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane)
- 1072945-06-2(4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane)
- 871329-51-0(3-Amino-5-nitrophenylboronic acid, pinacol ester)
- 833486-94-5(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 883715-40-0(2-Methyl-4-nitrophenylboronic Acid, pinacol ester)